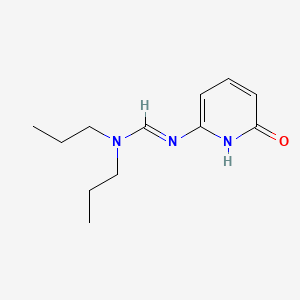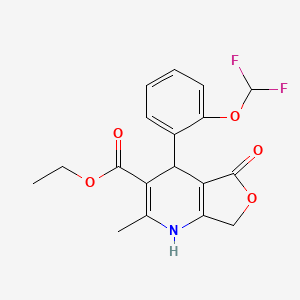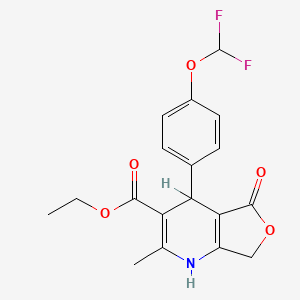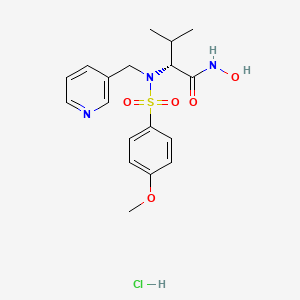
CGS 27023A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CGS-27023, also known as CGS-27023A, is a small molecule that belongs to the class of organic compounds known as valine and derivatives. It is a potent, orally active matrix metalloproteinase inhibitor. Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, which plays a crucial role in various physiological and pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CGS-27023 involves multiple steps, including the reaction of valine derivatives with various reagents to form the final compound. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production of CGS-27023 follows standard protocols for the synthesis of small molecule inhibitors. This involves large-scale chemical synthesis in controlled environments to ensure the purity and efficacy of the final product. The production process includes rigorous quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
CGS-27023 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in the reactions involving CGS-27023 include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired modifications without compromising the compound’s integrity .
Major Products Formed
The major products formed from the reactions of CGS-27023 include various analogs and derivatives that retain the core structure but exhibit different inhibitory activities.
Scientific Research Applications
CGS-27023 has been extensively studied for its applications in various fields:
Mechanism of Action
CGS-27023 exerts its effects by inhibiting matrix metalloproteinases, specifically targeting the zinc ion in the active site of these enzymes. This inhibition prevents the degradation of the extracellular matrix, thereby modulating various physiological and pathological processes. The molecular targets include macrophage metalloelastase and interstitial collagenase, which are involved in tissue remodeling and inflammation .
Comparison with Similar Compounds
Similar Compounds
Batimastat: Another matrix metalloproteinase inhibitor with similar inhibitory activity but different pharmacokinetic properties.
Marimastat: An orally bioavailable analog of batimastat with improved pharmaceutical properties.
Tetracycline Derivatives: Non-antibiotic chemically modified tetracyclines that inhibit matrix metalloproteinases through different mechanisms.
Uniqueness
CGS-27023 is unique in its potent inhibitory activity and oral bioavailability, making it a valuable tool in both research and potential therapeutic applications. Its ability to selectively inhibit specific matrix metalloproteinases sets it apart from other inhibitors, providing a targeted approach to modulating extracellular matrix degradation .
Properties
CAS No. |
161314-70-1 |
|---|---|
Molecular Formula |
C18H23N3O5S |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(2R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide |
InChI |
InChI=1S/C18H23N3O5S/c1-13(2)17(18(22)20-23)21(12-14-5-4-10-19-11-14)27(24,25)16-8-6-15(26-3)7-9-16/h4-11,13,17,23H,12H2,1-3H3,(H,20,22)/t17-/m1/s1 |
InChI Key |
BSIZUMJRKYHEBR-QGZVFWFLSA-N |
SMILES |
CC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Isomeric SMILES |
CC(C)[C@H](C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CGS 27023A CGS-27023A MMI 270B MMI-270B MMI270 MMI270B N-hydroxy-2(R)-((4-methoxysulfonyl)(3-picolyl)amino)-3-methylbutaneamide hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine;tetrahydrochloride](/img/structure/B1668467.png)
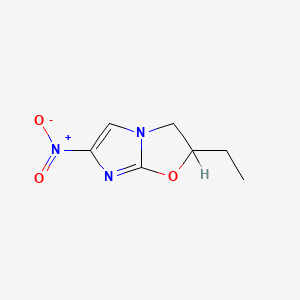

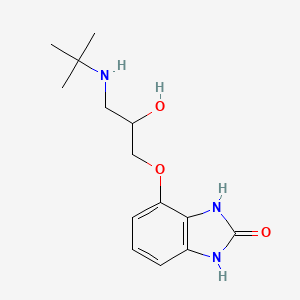



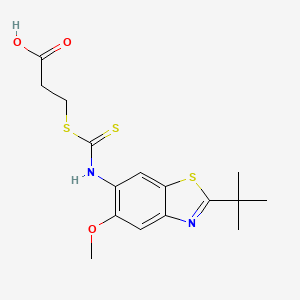
![2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide](/img/structure/B1668483.png)
![2-Acetamido-5-[2-(5-butylpyridin-2-yl)hydrazinyl]-5-oxopentanoic acid](/img/structure/B1668485.png)

